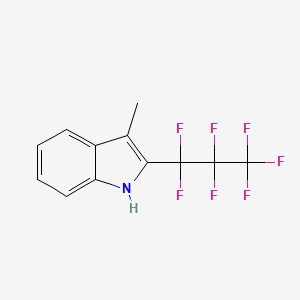

3-Methyl-2-(perfluoropropyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

1030606-42-8 |

|---|---|

Molecular Formula |

C12H8F7N |

Molecular Weight |

299.19 g/mol |

IUPAC Name |

2-(1,1,2,2,3,3,3-heptafluoropropyl)-3-methyl-1H-indole |

InChI |

InChI=1S/C12H8F7N/c1-6-7-4-2-3-5-8(7)20-9(6)10(13,14)11(15,16)12(17,18)19/h2-5,20H,1H3 |

InChI Key |

FMUNPDCTOUKDBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations and Elucidation of Reaction Pathways for 3 Methyl 2 Perfluoropropyl 1h Indole Transformations

Detailed Mechanisms of Perfluoroalkylation at the C2 Position of Indoles

The regioselective introduction of a perfluoropropyl group at the C2 position of 3-methylindole (B30407) is a critical transformation that can proceed through various mechanistic pathways, primarily involving radical intermediates. The C2 position of the indole (B1671886) ring is susceptible to electrophilic and radical attack, and the presence of a methyl group at the C3 position directs substitution to the C2 position.

One of the most prevalent methods for the C2-perfluoroalkylation of indoles involves the generation of perfluoropropyl radicals (n-C3F7•) from suitable precursors, such as perfluoropropyl iodide, under photolytic, thermal, or redox-initiated conditions. The generally accepted mechanism for the radical perfluoroalkylation of 3-methylindole is a three-step process:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or a photocatalyst, abstracts an atom (e.g., iodine) from the perfluoroalkyl source (e.g., n-C3F7I) to generate the perfluoropropyl radical.

Initiator → 2 In•

In• + n-C3F7I → In-I + n-C3F7•

Propagation: The highly electrophilic perfluoropropyl radical then adds to the electron-rich C2 position of the 3-methylindole ring. This addition breaks the aromaticity of the indole and forms a resonance-stabilized radical intermediate. Subsequently, this intermediate is oxidized, often by a single-electron transfer (SET) mechanism, to a cationic species, which then loses a proton to restore aromaticity and yield the C2-perfluoroalkylated product.

3-Methylindole + n-C3F7• → [Intermediate Radical Adduct]

[Intermediate Radical Adduct] - e- → [Intermediate Cation]

[Intermediate Cation] - H+ → 3-Methyl-2-(perfluoropropyl)-1H-indole

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

An alternative approach involves photocatalysis, where a photosensitizer, upon excitation with visible light, can either directly engage in an electron transfer process with the perfluoroalkyl source or the indole substrate to initiate the radical cascade. For instance, an excited photocatalyst can reduce the perfluoroalkyl iodide to generate the perfluoropropyl radical and the iodide anion.

| Method | Radical Source | Initiation | Key Features |

| Thermal Initiation | Perfluoroalkyl iodides | AIBN, etc. | Requires elevated temperatures. |

| Photoredox Catalysis | Perfluoroalkyl iodides/bromides | Ru(bpy)3Cl2, Eosin Y | Mild reaction conditions, visible light. |

| Electron Catalysis | Perfluoroalkyl-iodine(III) reagents | LiI | Transition-metal-free. |

Unraveling the Intricacies of C-F Bond Activation in Perfluorinated Indole Side Chains

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, the selective activation and functionalization of C-F bonds in the perfluoropropyl side chain of this compound can lead to novel derivatives.

Mechanistically, C-F bond activation can be achieved under specific conditions, often promoted by a solvent or a reagent that facilitates the departure of a fluoride (B91410) ion. For instance, a one-pot perfluoroalkylation/defluorination reaction of indoles has been reported where the perfluoroalkylated intermediate undergoes defluorination under acidic conditions. chemistryviews.org This process is believed to proceed through a carbocationic species. chemistryviews.org

In the context of this compound, a plausible pathway for the activation of a C-F bond at the α-carbon of the perfluoropropyl group could involve the formation of an N-anion of the indole followed by intramolecular assistance for fluoride elimination, although this would be a high-energy process. A more likely scenario involves external reagents. For example, the use of sodium dithionite (B78146) (Na2S2O4) can promote hydrodefluorination or hydroxydefluorination of perfluoroalkylated indoles. rsc.org The mechanism is proposed to involve the formation of a perfluoroalkanesulfinate intermediate which then undergoes further transformations. chemistryviews.org

Nucleophilic Attack and Hydrolytic Transformations of the Perfluoropropyl Moiety

The strong electron-withdrawing nature of the perfluoropropyl group significantly influences the reactivity of the indole ring and the side chain itself. While the perfluoropropyl group is generally resistant to nucleophilic attack due to the strength of the C-F bonds and the steric shielding by fluorine atoms, reactions at the α-carbon can occur under forcing conditions or with potent nucleophiles.

Nucleophilic attack on the perfluoropropyl moiety is more likely to occur if a leaving group other than fluoride is present or if the reaction proceeds through a different mechanism, such as a halophilic attack on a bromo- or iodo-substituted indole. In the case of this compound, direct nucleophilic displacement of a fluoride ion is highly unfavorable.

Hydrolytic transformations of the perfluoropropyl group are also challenging. However, under harsh acidic or basic conditions, partial or complete hydrolysis might be achievable, potentially leading to the formation of carboxylic acid derivatives. The mechanism would likely involve repeated nucleophilic attack by water or hydroxide (B78521) ions, coupled with the elimination of fluoride ions.

Characterization of Radical Intermediates in Perfluoroalkylation and Defluorination Processes

The involvement of radical intermediates in the C2-perfluoroalkylation of indoles is well-supported by experimental evidence. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to detect and characterize these transient radical species. While specific EPR data for the radical adduct of the perfluoropropyl radical and 3-methylindole may not be readily available, the general features of such radicals can be inferred.

The radical formed by the addition of the n-C3F7• radical to the C2 position of 3-methylindole would be a nitrogen-centered or carbon-centered radical, with the unpaired electron density delocalized over the indole ring system. EPR studies of similar radical intermediates in indole chemistry would show hyperfine coupling to the nitrogen nucleus and the various protons on the indole ring.

During defluorination processes that proceed via radical mechanisms, the formation of carbon-centered radicals on the perfluoropropyl chain could also be investigated using EPR. The hyperfine coupling constants with the adjacent fluorine atoms would provide valuable structural information about these intermediates.

Kinetic and Thermodynamic Aspects of Reactivity Pathways

The kinetics of the C2-perfluoroalkylation of 3-methylindole are influenced by several factors, including the concentration of the radical initiator, the perfluoroalkyl source, and the indole substrate, as well as the reaction temperature. The rate-determining step is generally the addition of the perfluoropropyl radical to the indole ring.

Thermodynamically, the formation of the C-C bond between the indole and the perfluoropropyl group is an exothermic process. The high strength of the C-F bonds makes the perfluoropropyl group a stable substituent. The activation energy for the C-F bond cleavage is very high, reflecting the thermodynamic stability of these bonds. Computational studies can provide valuable insights into the energy profiles of the different reaction pathways, including the relative energies of intermediates and transition states.

| Reaction Parameter | Influence on Kinetics | Thermodynamic Consideration |

| Radical Initiator Concentration | Increases rate of initiation and overall reaction rate. | Does not affect the overall thermodynamics. |

| Temperature | Increases reaction rate (Arrhenius equation). | Can influence the position of equilibrium in reversible steps. |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states. | Can affect the solvation energies of reactants and products. |

Stereo- and Regioselectivity Control in Syntheses and Transformations

The synthesis of this compound exhibits high regioselectivity for the C2 position. This is primarily governed by the electronic properties of the indole ring and the directing effect of the C3-methyl group. The C2 and C3 positions of the indole nucleus are the most nucleophilic and thus most susceptible to electrophilic and radical attack. The presence of the methyl group at C3 sterically and electronically disfavors attack at this position, thereby directing the incoming perfluoropropyl radical to the C2 position.

As this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis. However, if the indole substrate were chiral, or if subsequent transformations of the molecule were to introduce a stereocenter, then the control of stereoselectivity would become an important aspect. For instance, if a nucleophilic substitution were to occur at a prochiral center in a modified side chain, the stereochemical outcome would depend on the reaction mechanism (e.g., SN1 vs. SN2).

Comprehensive Spectroscopic Data for this compound Not Publicly Available

Following a thorough search of scientific literature and chemical databases, the specific experimental spectroscopic data required to generate a detailed article on the advanced characterization of this compound could not be located.

The user's request specified a comprehensive analysis based on a detailed outline, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman).

While general spectroscopic information for the indole scaffold and related substituted compounds is available, providing a scientifically accurate and detailed analysis for "this compound" is not possible without access to the actual experimental data for this specific molecule. The generation of such an article would require specific data points, such as chemical shifts, coupling constants, precise mass-to-charge ratios, fragmentation patterns, and vibrational frequencies, which appear to be unpublished or not readily accessible in the public domain.

Creating an article by extrapolating data from related but different chemical structures would lead to inaccuracies and would not meet the required standards of scientific rigor. Therefore, in the absence of the necessary factual data for this compound, the requested article cannot be generated.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 2 Perfluoropropyl 1h Indole

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. For 3-Methyl-2-(perfluoropropyl)-1H-indole, this analysis would provide critical insights into its three-dimensional structure, including bond lengths, bond angles, and torsion angles.

A single crystal of the compound, grown under controlled conditions, would be subjected to a beam of X-rays. The diffraction pattern produced would be analyzed to construct an electron density map, from which the atomic positions can be determined. This data would allow for a detailed conformational analysis, revealing the spatial orientation of the methyl and perfluoropropyl groups relative to the indole (B1671886) ring. Intermolecular interactions in the solid state, such as hydrogen bonding or van der Waals forces, would also be elucidated, providing a comprehensive understanding of the crystal packing.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are techniques used to probe the electronic structure of a molecule. These methods provide information about the energy differences between electronic states and are sensitive to the molecular environment.

The UV-Visible absorption spectrum of this compound would be recorded by passing a beam of ultraviolet and visible light through a solution of the compound. The wavelengths at which light is absorbed correspond to electronic transitions from the ground state to various excited states. The intensity of the absorption is related to the probability of these transitions.

Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This emission occurs as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence spectrum provides information about the energy of the lowest excited singlet state and the efficiency of the emission process (quantum yield). For related compounds like 3-methylindole (B30407), distinct absorption bands, often referred to as ¹Lₐ and ¹Lₑ, are typically observed.

Table 2: Hypothetical Electronic Absorption and Emission Data for this compound

| Parameter | Value |

| Absorption | |

| λmax,1 (nm) | Data not available |

| Molar Absorptivity (ε1) (M-1cm-1) | Data not available |

| λmax,2 (nm) | Data not available |

| Molar Absorptivity (ε2) (M-1cm-1) | Data not available |

| Emission | |

| Excitation Wavelength (nm) | Data not available |

| Emission λmax (nm) | Data not available |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Computational and Theoretical Studies on 3 Methyl 2 Perfluoropropyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of organic molecules. For 3-Methyl-2-(perfluoropropyl)-1H-indole, DFT calculations would be expected to reveal a geometry where the indole (B1671886) ring remains largely planar. The introduction of the bulky perfluoropropyl group at the C2 position and the methyl group at the C3 position will likely induce some minor distortions from ideal planarity.

The bond lengths and angles within the indole core are anticipated to be influenced by the electronic push-pull nature of the substituents. The electron-donating methyl group at C3 would tend to increase the electron density in the pyrrole (B145914) ring, while the strongly electron-withdrawing perfluoropropyl group at C2 would significantly decrease it. This electronic tug-of-war is expected to manifest in specific changes to the bond lengths compared to unsubstituted indole. For instance, the C2-C3 bond may exhibit a more pronounced single-bond character.

A hypothetical table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory), is presented below.

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | ~1.38 Å |

| N1-C2 Bond Length | ~1.39 Å |

| C3-C(Methyl) Bond Length | ~1.51 Å |

| C2-C(Perfluoropropyl) Bond Length | ~1.53 Å |

| N1-C2-C3 Bond Angle | ~108° |

| C2-C3-C(Methyl) Bond Angle | ~125° |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for mapping out the reaction coordinates and identifying the transition state structures for chemical transformations. For this compound, theoretical studies could predict its reactivity in various reactions, such as electrophilic aromatic substitution. The electron-withdrawing perfluoropropyl group is expected to deactivate the indole ring towards electrophilic attack, while the electron-donating methyl group would have an activating and directing effect. DFT calculations could be employed to determine the most likely sites of electrophilic attack by modeling the transition states for substitution at different positions on the benzene (B151609) portion of the indole ring. The calculations would likely show a preference for substitution at the C5 or C7 positions, directed by the N-H and C3-methyl groups.

Analysis of Molecular Electrostatic Potential (MESP) and Charge Distribution within the Molecule

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting sites of nucleophilic and electrophilic attack. For this compound, the MESP is expected to show a region of negative potential (red/yellow) around the nitrogen atom and the benzene ring, indicating nucleophilic character. Conversely, the perfluoropropyl group will exhibit a strongly positive potential (blue) due to the high electronegativity of the fluorine atoms. This positive region suggests that the perfluoropropyl group could engage in non-covalent interactions with electron-rich species. The methyl group will have a slightly negative potential.

Mulliken population analysis or other charge partitioning schemes can provide quantitative estimates of the atomic charges. A hypothetical Mulliken charge distribution is presented in the table below, highlighting the expected charge polarization.

| Atom/Group | Predicted Mulliken Charge (a.u.) |

|---|---|

| N1 | ~ -0.5 |

| C2 | ~ +0.4 |

| C3 | ~ -0.2 |

| C(Perfluoropropyl) | ~ +0.6 |

| F atoms (average) | ~ -0.3 |

| C(Methyl) | ~ -0.1 |

Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are expected to show distinct signals for the methyl and perfluoropropyl groups. The protons on the benzene ring will also have characteristic shifts influenced by the substituents. For instance, the N-H proton signal would likely appear downfield.

IR Spectroscopy: The calculated infrared (IR) spectrum would predict characteristic vibrational frequencies. Key predicted peaks would include the N-H stretching frequency around 3400-3500 cm⁻¹, C-H stretching frequencies for the aromatic and methyl groups, and strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

A table of predicted key spectroscopic data is provided below.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR (N-H) | ~ 8.0-8.5 ppm |

| ¹H NMR (Methyl) | ~ 2.3-2.5 ppm |

| ¹³C NMR (C2) | ~ 135-140 ppm |

| ¹³C NMR (C3) | ~ 110-115 ppm |

| IR (N-H stretch) | ~ 3450 cm⁻¹ |

| IR (C-F stretch) | ~ 1150-1250 cm⁻¹ (multiple bands) |

Investigation of Substituent Effects: Influence of Perfluoropropyl and Methyl Groups on Indole Reactivity and Electronic Properties

The interplay between the electron-donating methyl group and the electron-withdrawing perfluoropropyl group is a key feature of this molecule. The perfluoropropyl group, through its strong negative inductive effect (-I), significantly lowers the electron density of the indole ring, particularly at the C2 position. This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted indole.

In contrast, the methyl group at the C3 position is electron-donating through a positive inductive effect (+I) and hyperconjugation. This effect partially counteracts the deactivation by the perfluoropropyl group and directs electrophilic substitution to the benzene ring. Computational studies on frontier molecular orbitals (HOMO and LUMO) would quantify these effects. The HOMO would likely be localized more on the benzene ring and the N-H and C3-methyl regions, while the LUMO would have significant contributions from the C2-perfluoropropyl part of the molecule. The HOMO-LUMO energy gap would be a key indicator of the molecule's kinetic stability.

Conformational Analysis and Stability of Various Isomeric Forms

The perfluoropropyl chain is known to adopt a helical conformation due to steric and electronic repulsions between the fluorine atoms. nih.gov Computational studies on this compound would involve exploring the rotational barrier around the C2-C(perfluoropropyl) bond. This would reveal the preferred orientation of the perfluoropropyl group relative to the indole ring. It is likely that the lowest energy conformation would be one that minimizes steric hindrance between the perfluoropropyl group and the N-H and C3-methyl groups. Multiple stable conformers may exist with small energy differences, and these could be populated at room temperature. The relative energies of these conformers could be calculated to determine their Boltzmann distribution.

Derivatization and Further Functionalization of 3 Methyl 2 Perfluoropropyl 1h Indole

Selective Functionalization of the Perfluoropropyl Chain

The perfluoropropyl chain, while generally considered chemically inert, can undergo selective functionalization under specific reaction conditions. These transformations typically involve the activation of a carbon-fluorine (C-F) bond, which is known for its high bond dissociation energy.

Recent advancements in organometallic chemistry have demonstrated that selective C-F bond activation is achievable, enabling transformations such as hydrodefluorination and hydroxydefluorination. For instance, the use of sodium dithionite (B78146) (Na2S2O4) has been reported to facilitate the selective hydrodefluorination and hydroxydefluorination of perfluoroalkyl chains attached to indole (B1671886) rings. While specific studies on 3-methyl-2-(perfluoropropyl)-1H-indole are not extensively documented, the principles of these reactions can be extrapolated.

A hypothetical selective hydrodefluorination at the terminal CF3 group of the perfluoropropyl chain could be envisioned, leading to a partially fluorinated propyl chain. Such modifications can subtly alter the electronic properties and lipophilicity of the molecule.

Table 1: Hypothetical Selective Functionalization of the Perfluoropropyl Chain

| Starting Material | Reagents and Conditions | Product | Potential Outcome |

| This compound | Na2S2O4, Solvent, Heat | 3-Methyl-2-(1,1,2,2,3,3-hexafluoropropyl)-1H-indole | Selective terminal hydrodefluorination |

| This compound | Specific reducing agents | 3-Methyl-2-(polyfluoropropyl)-1H-indole derivatives | Partial reduction of the perfluoroalkyl chain |

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole nucleus is generally susceptible to electrophilic aromatic substitution (EAS), with a preference for reaction at the C3 position. However, in this compound, the C3 position is blocked by a methyl group. Furthermore, the strongly electron-withdrawing perfluoropropyl group at the C2 position deactivates the pyrrole (B145914) ring towards electrophilic attack.

Consequently, electrophilic aromatic substitution reactions are expected to occur on the benzene (B151609) ring portion of the indole nucleus. The indole nitrogen, being an ortho-, para-director, will direct incoming electrophiles to the C4 and C6 positions. However, the deactivating effect of the 2-perfluoropropyl group will render these reactions more challenging than for electron-rich indoles, likely requiring harsher reaction conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the benzene ring, typically at the C5 or C6 position.

Nitration: Introduction of a nitro group (-NO2), which can serve as a precursor for other functional groups.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, though these reactions may be particularly difficult due to the deactivated nature of the ring system.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) |

| Bromination | Br2, Lewis Acid | 5-Bromo-3-methyl-2-(perfluoropropyl)-1H-indole |

| Nitration | HNO3, H2SO4 | 5-Nitro-3-methyl-2-(perfluoropropyl)-1H-indole |

| Acylation | RCOCl, AlCl3 | Low yield or no reaction |

Lithiation, Carboxylation, and Other Organometallic Functionalizations of the Indole Nucleus

Organometallic functionalization, particularly through lithiation, provides a powerful tool for introducing a variety of substituents onto the indole core. While direct C2-lithiation is a common strategy for many indoles, this position is occupied in the target molecule.

However, directed ortho-metalation (DoM) can be employed. The indole N-H proton can be removed by a strong base like n-butyllithium (n-BuLi) to form an N-lithiated species. Subsequent treatment with another equivalent of a strong base can lead to lithiation at the C7 position, directed by the N-lithiated intermediate. This C7-lithiated species can then be quenched with various electrophiles.

For instance, reaction with carbon dioxide (CO2) followed by an acidic workup would yield the corresponding 7-carboxylic acid derivative. Other electrophiles such as aldehydes, ketones, and alkyl halides could also be used to introduce a range of functional groups at the C7 position.

Table 3: Representative Organometallic Functionalizations

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product |

| 2 eq. n-BuLi | 1,7-Dilithio-3-methyl-2-(perfluoropropyl)indole | CO2, then H+ | This compound-7-carboxylic acid |

| 2 eq. n-BuLi | 1,7-Dilithio-3-methyl-2-(perfluoropropyl)indole | DMF | This compound-7-carbaldehyde |

| 2 eq. n-BuLi | 1,7-Dilithio-3-methyl-2-(perfluoropropyl)indole | CH3I | 7,3-Dimethyl-2-(perfluoropropyl)-1H-indole |

N-Alkylation and N-Derivatization of the Indole Nitrogen Atom

The nitrogen atom of the indole ring can be readily functionalized through N-alkylation and other N-derivatization reactions. The indole N-H is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding indolide anion. This anion is a potent nucleophile and can react with a variety of electrophiles.

Common N-alkylation reactions involve the use of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce alkyl groups onto the nitrogen atom. Other derivatizations can include the introduction of protecting groups, such as a tosyl (Ts) or a benzenesulfonyl (Bs) group, or the installation of more complex substituents.

Table 4: Examples of N-Alkylation and N-Derivatization

| Reagents | Product | Derivative Type |

| NaH, CH3I in DMF | 1,3-Dimethyl-2-(perfluoropropyl)-1H-indole | N-Methylation |

| K2CO3, C6H5CH2Br in Acetone | 1-Benzyl-3-methyl-2-(perfluoropropyl)-1H-indole | N-Benzylation |

| NaH, TsCl in THF | 1-Tosyl-3-methyl-2-(perfluoropropyl)-1H-indole | N-Sulfonylation |

Construction of Complex Molecular Architectures Utilizing the this compound Scaffold

The functionalized derivatives of this compound serve as versatile building blocks for the synthesis of more complex molecular architectures. The strategic introduction of functional groups at various positions allows for subsequent cross-coupling reactions, cyclizations, and other transformations to construct intricate polycyclic and heterocyclic systems.

For example, a bromo-substituted derivative obtained from electrophilic aromatic substitution could undergo a Suzuki or Stille coupling to introduce a new aryl or heteroaryl substituent. An N-alkylated indole with a suitable functional group on the alkyl chain could be used in ring-closing metathesis or other intramolecular cyclization reactions.

The indole scaffold itself can be a precursor to larger, fused systems. For instance, derivatives of this indole could potentially be used in the synthesis of complex structures like indolo[3,2-b]carbazoles, which are of interest in materials science and medicinal chemistry. The unique electronic properties imparted by the perfluoropropyl group could lead to novel photophysical or biological activities in these larger, conjugated systems.

Emerging Research Perspectives and Challenges in Perfluoroalkyl Indole Chemistry

Development of Environmentally Benign and Sustainable Synthetic Protocols for Perfluoroalkyl Indoles

The synthesis of perfluoroalkyl indoles, including 3-Methyl-2-(perfluoropropyl)-1H-indole, traditionally relies on methods that may involve harsh reagents, stoichiometric metal usage, and volatile organic solvents, presenting environmental and safety concerns. A primary challenge is the development of greener synthetic routes that are both efficient and sustainable.

Key Research Directions:

Catalyst-Free and Mild-Condition Syntheses: Research is moving towards protocols that operate under mild conditions without the need for metal catalysts. One innovative approach involves a two-step reaction starting from inexpensive anilines, which proceeds using ethanol (B145695) as a benign solvent. uc.pt This method, which involves an Ugi multicomponent reaction followed by an acid-induced cyclization, offers a sustainable alternative to many traditional indole (B1671886) syntheses. uc.pt

Microwave-Assisted Reactions: The use of microwave irradiation is a promising green chemistry technique for accelerating reactions and often improving yields. For instance, a fast and environmentally friendly method for the regioselective acylation of indoles utilizes microwave irradiation in the presence of a reusable catalyst and an ionic liquid as the solvent. mdpi.com Adapting microwave-assisted synthesis for the introduction of perfluoroalkyl groups could significantly reduce reaction times and energy consumption.

Water as a Solvent: Exploring water as a reaction medium is a key goal for sustainable chemistry. While challenging for many organic reactions, developing catalytic systems that are effective in aqueous media for the synthesis of perfluoroalkyl indoles would represent a significant advancement in green chemistry.

Challenges: The primary hurdle is achieving high reactivity and selectivity for the introduction of the perfluoropropyl group under sustainable conditions. The inertness of C-F bonds and the unique electronic effects of perfluoroalkyl chains require the design of highly specialized and efficient synthetic methods that are also environmentally friendly.

Exploration of Novel Catalytic Systems for Chemo- and Regioselective Transformations

Achieving precise control over chemical reactions (chemoselectivity) and the position of functionalization (regioselectivity) is critical for the synthesis and subsequent modification of this compound. The development of novel catalytic systems is central to overcoming these challenges.

Key Research Directions:

Photoredox Catalysis: Light-mediated reactions are emerging as powerful tools in organic synthesis. For perfluoroalkylation, photoredox catalysis offers a method to generate perfluoroalkyl radicals under mild conditions, which can then be coupled with indole substrates. This approach provides an alternative to traditional methods that often require high temperatures and strong oxidants.

Dual-Metal Catalysis: The design of catalysts with two distinct metal cores is a novel strategy to enhance efficiency and selectivity. For instance, a catalyst featuring two copper ions held in a specific orientation by a polymeric carbon nitride support has shown promise for cross-coupling reactions. researchgate.net Such systems could be engineered to facilitate the challenging C-C bond formation required for the synthesis of 2-perfluoroalkylindoles.

Heterogeneous Catalysis: Developing solid-supported catalysts offers significant advantages in terms of recovery and reuse, contributing to more sustainable processes. Research into heterogeneous catalysts, such as metal nanoparticles on various supports, for indole synthesis and functionalization is an active area. orientjchem.org These systems could be adapted for the selective synthesis of compounds like this compound.

Challenges: A major challenge is preventing unwanted side reactions and controlling the position of functionalization on the indole ring. The electron-withdrawing nature of the perfluoropropyl group at the C2 position significantly influences the reactivity of the indole nucleus, particularly at the C3 position, which must be managed by the catalytic system.

Advanced Understanding of Structure-Reactivity Relationships and Mechanistic Insights

A deep understanding of how the perfluoropropyl group influences the electronic properties, stability, and reactivity of the indole ring is essential for designing new reactions and predicting molecular behavior.

Key Research Directions:

Mechanistic Studies of Perfluoroalkylation: Investigating the precise mechanisms of reactions used to install perfluoroalkyl groups is crucial. Studies into radical-mediated perfluoroalkylation reactions, for example, help elucidate the intermediates and transition states involved, allowing for the optimization of reaction conditions and the development of more efficient catalysts. mdpi.com

Impact of Perfluoroalkyl Chains on Biological Activity: Structure-activity relationship (SAR) studies are vital for understanding how the length and position of perfluoroalkyl chains affect the biological properties of molecules. While specific SAR data for this compound is limited, studies on other perfluoroalkyl acids and indole derivatives show that chain length significantly impacts potency and biological interactions. nih.govorganic-chemistry.orgnih.gov Such principles can guide the design of new bioactive indole derivatives.

Probing Reaction Intermediates: Advanced spectroscopic and analytical techniques are being used to identify and characterize transient intermediates in indole reactions. For example, understanding the formation of intermediates in the oxidation of indoles can lead to the development of highly chemoselective transformations, yielding specific products like indolin-3-ones.

Challenges: The high electronegativity and steric bulk of the perfluoropropyl group create complex electronic and steric effects that are not always intuitive. Elucidating the precise interplay of these factors requires a combination of experimental and computational approaches. Furthermore, the degradation and metabolism of perfluoroalkyl-containing compounds are of significant environmental and toxicological interest, and understanding these pathways is a critical research area.

Integration of Automated Synthesis and Continuous Flow Chemistry for Scalable Production

Transitioning the synthesis of this compound from laboratory-scale batches to efficient, scalable production requires modern manufacturing technologies like automated synthesis and continuous flow chemistry.

Key Research Directions:

Automated Synthesis Platforms: Automation can dramatically accelerate the synthesis and screening of indole derivatives. Using technologies like acoustic droplet ejection, reactions can be performed on a nanomole scale, allowing for rapid optimization of reaction conditions and the exploration of a wide range of substrates, which is invaluable for developing robust synthetic routes.

Continuous Flow Reactors: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. For indole synthesis, flow reactors can enable the use of high temperatures and pressures safely, significantly reducing reaction times and increasing productivity. Multi-step syntheses can be "telescoped" into a continuous sequence, minimizing manual handling and purification steps.

Challenges: Implementing flow chemistry requires specialized equipment and significant process optimization. Challenges include managing solid reagents or products that can clog reactors, ensuring precise control over residence times, and integrating real-time analytical techniques for process monitoring. The scalability of photochemical or electrochemical flow reactions also presents unique engineering hurdles.

| Technology | Advantages for Perfluoroalkyl Indole Synthesis | Key Challenges |

| Automated Synthesis | High-throughput screening of reaction conditions; Rapid library generation for SAR studies; Reduced waste and resource consumption. | Initial high cost of equipment; Requires specialized expertise for operation and data analysis. |

| Continuous Flow Chemistry | Enhanced safety for hazardous reagents; Precise control over reaction parameters (temperature, pressure); Improved yield and purity; Facile scalability by "numbering up" or extending run time. | Potential for reactor clogging with solids; Requires robust pumping systems for viscous fluids; Integration of in-line purification can be complex. |

Computational Design and Prediction of New Perfluoroalkyl Indole Derivatives with Desired Reactivity Profiles

Computational chemistry provides powerful tools for designing novel molecules and predicting their properties before undertaking complex and resource-intensive laboratory synthesis.

Key Research Directions:

Density Functional Theory (DFT) for Reactivity Prediction: DFT calculations are used to model the electronic structure of molecules and predict their reactivity. By calculating parameters like electrophilicity and nucleophilicity, researchers can identify the most reactive sites on a molecule, guiding the design of selective reactions. This approach can be used to predict how modifications to the structure of this compound would alter its reactivity.

Structure-Based Drug Design: For medicinal chemistry applications, molecular docking and other computational techniques are employed to design indole derivatives that can bind effectively to specific biological targets, such as protein kinases. This allows for the rational design of new potential therapeutic agents based on the perfluoroalkyl indole scaffold.

Predicting Thermodynamic Properties: Quantum chemistry calculations can provide insights into the thermodynamics of reactions, such as bond dissociation energies and reaction enthalpies. This information is crucial for understanding reaction mechanisms and predicting the feasibility of proposed synthetic routes for new perfluoroalkyl indole derivatives.

Challenges: The accuracy of computational predictions is highly dependent on the chosen theoretical model and computational level. For molecules containing fluorine, standard computational methods may not always accurately capture the complex electronic effects. Therefore, careful benchmarking against experimental data is essential to ensure the reliability of the predictions.

Q & A

Q. What are the standard synthetic routes for 3-methyl-2-(perfluoropropyl)-1H-indole, and how can purity be optimized?

The compound is typically synthesized via electrophilic perfluoropropylation. A validated method involves reacting 3-formyl-1-methyl-1H-indole with iodonium reagents under radical or electrophilic conditions, yielding a mixture of 2- and 5-substituted isomers. Purification is achieved using silica gel chromatography with EtOAc/petroleum ether gradients (1:50 to 1:20 v/v), yielding ~76% purity . For regioselectivity challenges, CuI-catalyzed azide-alkyne cycloaddition (as seen in analogous indole syntheses) may improve specificity, though yields may drop to ~42% . Optimization includes adjusting solvent polarity (e.g., PEG-400/DMF mixtures) and reaction time.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C/19F NMR : To confirm substitution patterns and fluorine integration. For example, 19F NMR distinguishes perfluoropropyl groups from other fluorinated byproducts.

- High-Resolution Mass Spectrometry (HRMS) : FAB-HRMS or ESI-HRMS validates molecular ion peaks and isotopic patterns.

- TLC : Monitors reaction progress using 70:30 EtOAc/hexane systems . Advanced confirmation may require single-crystal X-ray diffraction to resolve ambiguities in regiochemistry, as demonstrated for structurally related fluorinated indoles .

Q. What safety protocols are critical when handling perfluorinated indole derivatives?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as fluorinated compounds often exhibit unknown toxicity profiles .

- Avoid aqueous waste disposal; employ solvent recovery systems for halogenated byproducts.

- Follow institutional guidelines for fire hazards, as perfluorinated compounds may decompose into toxic gases (e.g., HF) under heat .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic perfluoropropylation be addressed?

Q. How does this compound interact with environmental surfaces, and what analytical methods detect its adsorption?

Fluorinated indoles adsorb onto indoor surfaces (e.g., glass, polymers) via van der Waals interactions. Advanced microspectroscopic techniques, such as ToF-SIMS and AFM-IR , map adsorption isotherms and quantify surface coverage. Studies show that perfluorinated chains reduce desorption rates by ~30% compared to non-fluorinated analogs, increasing environmental persistence .

Q. What mechanisms underlie the bioactivity of perfluoropropyl-substituted indoles in medicinal chemistry?

The perfluoropropyl group enhances metabolic stability by resisting oxidative degradation (e.g., CYP450 enzymes). In vitro assays using HepG2 cells demonstrate that this compound inhibits NF-κB signaling (IC50 ~2.5 μM) via hydrophobic interactions with the IKKβ kinase domain. Structure-activity relationship (SAR) studies suggest that fluorination at C-2 improves membrane permeability (logP ~3.8) compared to hydrogenated analogs .

Q. How do contradictory reports on synthesis yields and regioselectivity inform experimental design?

Discrepancies arise from divergent reaction conditions. For instance, CuI-catalyzed methods yield lower regioselectivity (~1:1 isomer ratio) but higher scalability, while iodonium-based protocols favor 2-substitution but require rigorous anhydrous conditions. Researchers should conduct Design of Experiments (DoE) to optimize variables (catalyst loading, solvent polarity) and validate outcomes with HPLC-MS to quantify isomer ratios.

Methodological Recommendations

- Synthetic Optimization : Use response surface methodology (RSM) to balance yield and selectivity.

- Structural Analysis : Pair X-ray crystallography with solid-state NMR to resolve dynamic disorder in fluorine positions .

- Environmental Impact : Employ LC-HRMS to track degradation products in simulated environmental matrices (e.g., OECD 309 water-sediment systems).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.